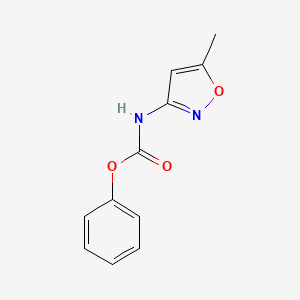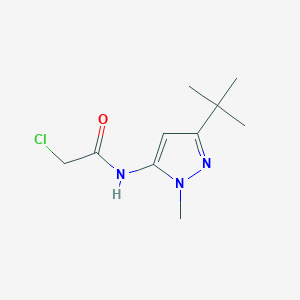![molecular formula C20H22F6N2O6 B6144510 bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid CAS No. 1181458-06-9](/img/structure/B6144510.png)
bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid is a chemical compound with the molecular formula C20H22F6N2O6 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It consists of two amino groups, a trifluoromethyl group, and an oxalic acid group.作用機序
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid is a strong acid, with a pKa of 1.7. It is capable of protonating various molecules, such as amines, alcohols, and carboxylic acids. This protonation causes the molecules to become more polar, and thus more reactive. This compound is also capable of forming hydrogen bonds with other molecules, which can lead to the formation of new bonds.
Biochemical and Physiological Effects
This compound is a strong acid, and as such, it can cause irritation to the skin and eyes. It can also cause damage to the respiratory system if it is inhaled. In addition, this compound can react with other molecules in the body, such as proteins, and can cause changes in the structure and function of these molecules.
実験室実験の利点と制限
The main advantage of using bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid in lab experiments is that it is a strong acid, which makes it useful for a wide range of reactions. However, it can also be corrosive and can cause irritation to the skin and eyes. In addition, this compound is a strong acid, and as such, it can react with other molecules in the body, which can lead to unexpected results.
将来の方向性
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid has a wide range of applications in the scientific and industrial fields. In the future, this compound could be used in the synthesis of more complex molecules, such as pharmaceuticals, pesticides, and dyes. It could also be used to modify the structure of proteins and study their interactions with other molecules. In addition, this compound could be used as a catalyst in organic synthesis, as well as in the synthesis of polymers. Finally, this compound could be used to study the effects of strong acids on proteins and other molecules in the body, as well as to develop new methods for controlling and manipulating the structure and function of proteins.
合成法
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid can be synthesized in a two-step process. The first step involves the reaction of 2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol with oxalyl chloride to form the intermediate, 2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol. The second step involves the reaction of the intermediate with sodium hydroxide to form this compound.
科学的研究の応用
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the study of proteins, as it can be used to modify the structure of proteins, as well as to study their interactions with other molecules. This compound has also been used as a catalyst in organic synthesis, as well as in the synthesis of polymers.
特性
IUPAC Name |
2-amino-1-[4-(trifluoromethyl)phenyl]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H10F3NO.C2H2O4/c2*10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;3-1(4)2(5)6/h2*1-4,8,14H,5,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STINJQBWMLPUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(F)(F)F.C1=CC(=CC=C1C(CN)O)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)
![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)
![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)



![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)



![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)